(2,4-Dichloro-3-methylphenyl)boronic acid

Suzuki-Miyaura coupling Hammett substituent constants steric hindrance

Researchers needing a specific ortho-substituted arylboronic acid for chemoselective Suzuki-Miyaura couplings often face supply chain uncertainty with niche isomers. (2,4-Dichloro-3-methylphenyl)boronic acid directly resolves this with its unique 2,4-dichloro-3-methyl substitution pattern, providing tunable steric hindrance for constructing biaryl pharmacophores without the severe hindrance of 2,6-disubstituted analogues. - Enables direct use in aqueous Suzuki-Miyaura and Chan-Lam couplings, eliminating the deprotection step required for pinacol esters. - Serves as a critical building block for agrochemical intermediates and enzyme inhibitor SAR campaigns targeting mandelate racemase-like binding pockets. - Supplied with rigorous QC documentation, ensuring lot-to-lot consistency for reproducible synthetic outcomes.

Molecular Formula C7H7BCl2O2
Molecular Weight 204.85 g/mol
Cat. No. B13626835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-3-methylphenyl)boronic acid
Molecular FormulaC7H7BCl2O2
Molecular Weight204.85 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)Cl)C)Cl)(O)O
InChIInChI=1S/C7H7BCl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
InChIKeySCLKEXBSNMGZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dichloro-3-methylphenyl)boronic Acid Overview


(2,4-Dichloro-3-methylphenyl)boronic acid (CAS 1146614-66-7, molecular formula C₇H₇BCl₂O₂) is a polysubstituted arylboronic acid featuring chlorine atoms at the 2- and 4-positions and a methyl group at the 3-position of the phenyl ring. This substitution pattern imparts distinctive electronic and steric properties that influence its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for constructing biaryl architectures. The compound is commercially available from major chemical suppliers as a research-grade reagent, typically as a white to off-white crystalline solid with purity specifications of ≥95% .

Workflow Suzuki-Miyaura cross-coupling with ortho-steric arylboronic acid
Selection context 2,4-dichloro-3-methyl substitution for electronic tuning in biaryl synthesis
Format Free boronic acid, research-grade solid for aqueous or protic couplings

Uniqueness of (2,4-Dichloro-3-methylphenyl)boronic Acid


Arylboronic acids are not functionally interchangeable in cross-coupling or molecular recognition applications due to the profound impact of aromatic substitution patterns on both electronic and steric parameters. The 2,4-dichloro-3-methyl substitution motif in (2,4-dichloro-3-methylphenyl)boronic acid creates a unique combination of electron-withdrawing inductive effects (from the ortho and para chlorine atoms) and modest electron-donating hyperconjugative effects (from the meta methyl group), resulting in a distinctive Hammett substituent constant profile that differs markedly from mono-substituted analogues such as 3-chlorophenylboronic acid or 4-methylphenylboronic acid. Furthermore, the ortho-chlorine substituent introduces steric hindrance adjacent to the boronic acid moiety, which can modulate transmetalation rates in Suzuki-Miyaura couplings and alter binding geometry in enzyme inhibition contexts [1]. These combined electronic and steric features mean that substituting (2,4-dichloro-3-methylphenyl)boronic acid with a simpler arylboronic acid will predictably alter reaction yields, regioselectivity, and biological target engagement [2].

  • Electronic and steric profile differs markedly from 3,4-dichloro or 4-methyl analogues; coupling kinetics and enzyme binding may shift.
  • Ortho-chlorine is absent in para-only analogues, altering transmetalation barrier; 2,6-disubstituted variants introduce excessive steric hindrance.
  • Free acid vs. pinacol ester not directly interchangeable in protic conditions; ester form requires hydrolysis step.

(2,4-Dichloro-3-methylphenyl)boronic Acid vs. Analogues: Key Evidence


Electronic and Steric Profile vs. Dichloro Analogues

The 2,4-dichloro-3-methyl substitution pattern in (2,4-dichloro-3-methylphenyl)boronic acid produces a Hammett σₚ value that reflects the combined electron-withdrawing influence of two chlorine atoms (-I effect) balanced against the electron-donating character of the methyl group (+I, hyperconjugation). While direct Hammett parameters for this specific compound are not reported in the open literature, class-level inference from substituted phenylboronic acid databases indicates that the 2,4-dichloro substitution alone generates a significantly more electron-deficient aromatic ring compared to monosubstituted phenylboronic acids [1]. The ortho-chlorine additionally introduces steric bulk adjacent to the B(OH)₂ group, which can slow transmetalation relative to para-substituted analogues lacking ortho substitution [2]. In contrast, 3,4-dichlorophenylboronic acid lacks ortho steric hindrance, while 2,6-dichloro-4-methylphenylboronic acid presents symmetric steric shielding that may further attenuate reactivity compared to the asymmetric 2,4-dichloro-3-methyl arrangement.

Electronic/steric profile
Class-level inference
Qualitative difference in electron deficiency and ortho steric profile vs 3,4-dichloro and 4-methyl analogues
Substitution pattern governs coupling reactivity
No direct Hammett data for this compound
Suzuki-Miyaura coupling Hammett substituent constants steric hindrance

Chlorine Pattern Impact on Mandelate Racemase Binding

Arylboronic acids act as transition-state analogue inhibitors of mandelate racemase (MR), with inhibition potency critically dependent on the halogen substitution pattern on the phenyl ring. In a systematic survey of polysubstituted phenylboronic acids, 3,4-dichlorophenylboronic acid was identified as the most potent MR inhibitor among compounds tested, achieving an inhibition constant (Kᵢ) of 2.1 ± 0.3 µM [1]. This study established that MR preferentially binds boronic acids bearing halogen substitution, with the position and number of chlorine atoms directly modulating inhibitory activity. While (2,4-dichloro-3-methylphenyl)boronic acid was not among the specific compounds evaluated in this study, the class-level inference from this structure-activity relationship indicates that the 2,4-dichloro substitution pattern—differing from the 3,4-dichloro arrangement by relocating one chlorine from meta to ortho—would produce a distinct binding geometry and likely altered Kᵢ relative to the 3,4-dichloro benchmark. The presence of the 3-methyl group further differentiates this compound from the tested 3,4-dichlorophenylboronic acid.

MR inhibition context
Class-level inference
Comparator 3,4-dichlorophenylboronic acid Ki = 2.1 µM; ortho-Cl relocation expected to alter binding geometry
Enzyme binding sensitive to halogen position
No direct MR data for this compound
enzyme inhibition arylboronic acids structure-activity relationship

Ortho-Chlorine Effect on Suzuki-Miyaura Reactivity

The presence of an ortho-chlorine substituent in (2,4-dichloro-3-methylphenyl)boronic acid introduces steric hindrance that directly impacts the transmetalation step in Suzuki-Miyaura cross-coupling. Studies on ortho-substituted arylboronic acids demonstrate that ortho substituents increase the activation barrier for transmetalation relative to para-substituted or unsubstituted phenylboronic acids, often necessitating higher catalyst loadings, elevated temperatures, or specialized ligand systems to achieve comparable yields [1]. This steric effect is absent in comparators such as 4-chloro-3-methylphenylboronic acid or 3,5-dichlorophenylboronic acid, which lack ortho substitution. The 2,4-dichloro-3-methyl substitution therefore occupies a distinct reactivity niche: it is less sterically encumbered than 2,6-disubstituted boronic acids (which often require forcing conditions) yet more hindered than non-ortho-substituted analogues, offering a tunable reactivity window for sequential or chemoselective couplings.

Ortho-Cl reactivity
Class-level inference
Ortho substitution raises transmetalation barrier; steric demand tunable between unhindered and 2,6-disubstituted boronic acids
Steric tuning for chemoselective couplings
Requires optimization for specific substrates
Suzuki-Miyaura coupling ortho-substitution effect transmetalation

Boronic Acid vs. Pinacol Ester Reactivity

(2,4-Dichloro-3-methylphenyl)boronic acid exists in equilibrium with its corresponding pinacol ester, 2-(2,4-dichloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The free boronic acid form offers distinct advantages in certain synthetic contexts: it can be used directly in aqueous Suzuki-Miyaura couplings without the need for in situ hydrolysis, and it participates in reactions where the pinacol ester's steric bulk or stability would be disadvantageous, such as oxidative hydroxylation to the corresponding phenol or copper-catalyzed C-N/O coupling reactions [1]. The pinacol ester, in contrast, is preferred for reactions requiring anhydrous conditions or enhanced shelf stability. While no head-to-head yield data comparing these two forms of the same aryl moiety were identified, the well-established class-level difference is that boronic acids generally exhibit higher reactivity in protic media and eliminate the additional synthetic step of ester hydrolysis [1].

Free acid vs ester
Class-level inference
Free boronic acid enables direct aqueous Suzuki coupling; pinacol ester requires hydrolysis or anhydrous conditions
Form selection impacts synthetic efficiency
No direct head-to-head yield data
boronic acid vs boronate ester cross-coupling synthetic efficiency

Applications of (2,4-Dichloro-3-methylphenyl)boronic Acid


Ortho-Substituted Biaryl Synthesis

When constructing biaryl compounds where an ortho-chlorine substituent is desired adjacent to the newly formed C-C bond, (2,4-dichloro-3-methylphenyl)boronic acid provides the requisite steric profile without the severe hindrance associated with 2,6-disubstituted boronic acids. This intermediate steric demand, as supported by class-level evidence on ortho-substitution effects in Suzuki-Miyaura transmetalation [1], allows for tunable reaction conditions that can be optimized for chemoselective couplings in the presence of multiple reactive handles. This application scenario is particularly relevant for medicinal chemists synthesizing biaryl-containing drug candidates where the 2,4-dichloro-3-methyl substitution pattern is a critical pharmacophore element.

Mandelate Racemase Inhibitor Design

For researchers developing transition-state analogue inhibitors of mandelate racemase or structurally related enzymes, (2,4-dichloro-3-methylphenyl)boronic acid offers a substitution pattern distinct from the well-characterized 3,4-dichlorophenylboronic acid (Kᵢ = 2.1 µM) [1]. The relocation of one chlorine to the ortho position, combined with the 3-methyl group, provides a unique steric and electronic landscape for exploring structure-activity relationships. Procurement of this specific boronic acid is essential for SAR campaigns aiming to map the binding pocket's tolerance for ortho substitution and to potentially discover inhibitors with improved selectivity or altered pharmacokinetic properties.

Aqueous Suzuki-Miyaura Coupling

In synthetic protocols employing aqueous or mixed aqueous-organic solvent systems for Suzuki-Miyaura coupling, the free boronic acid form of (2,4-dichloro-3-methylphenyl)boronic acid can be used directly without the prior hydrolysis step required for its pinacol ester counterpart. Class-level knowledge of boronic acid reactivity establishes that free boronic acids are more compatible with protic media and can participate in oxidative hydroxylation and Chan-Lam coupling reactions that are less efficient with protected boronates [2]. This scenario applies to green chemistry initiatives seeking to minimize protecting group manipulations and to high-throughput synthesis platforms where simplified workflows are valued.

Agrochemical Intermediate Synthesis

The 2,4-dichloro-3-methylphenyl moiety is a recognized substructure in agrochemical intermediates, as evidenced by patent literature describing the synthesis of herbicides and fungicides from 2,4-dichloro-3-methylphenol derivatives [3]. (2,4-Dichloro-3-methylphenyl)boronic acid serves as a versatile entry point for installing this chlorinated aromatic motif into more complex molecular frameworks via cross-coupling. The precise positioning of chlorine atoms at the 2- and 4-positions, with the methyl group at the 3-position, creates a substitution topology that is not trivially interchangeable with isomers such as 3,5-dichloro-2-methylphenylboronic acid or 2,5-dichloro-4-methylphenylboronic acid, each of which would yield structurally distinct coupling products with potentially different biological activity profiles.

Application
Selection Property
Validation Focus
Biaryl chemotype synthesis
Ortho-chlorine steric profile for tunable coupling conditions
Cross-coupling condition optimization and chemoselectivity
Enzyme inhibitor SAR studies
Substitution pattern for binding pocket probing
MR inhibition potency and selectivity profiling
Aqueous-phase cross-coupling
Free boronic acid reactivity in protic media
Direct coupling efficiency and scope
Agrochemical research intermediate
2,4-dichloro-3-methyl substitution topology
Product structural fidelity and coupling yield

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10 linked technical documents
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